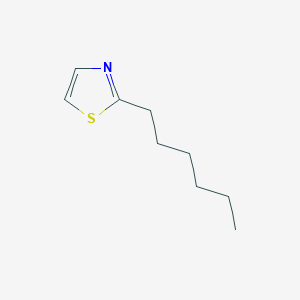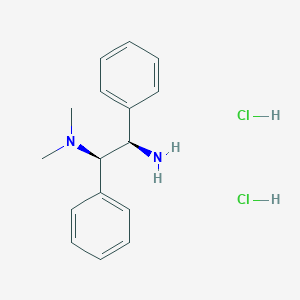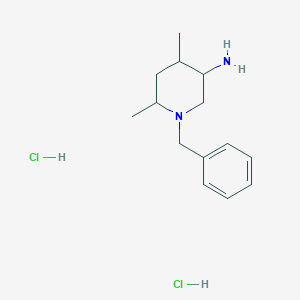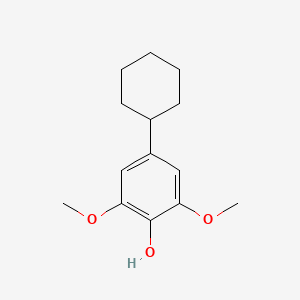
4-Cyclohexyl-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2,6-dimethoxyphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by a cyclohexyl group attached to a phenol ring substituted with two methoxy groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethoxyphenol typically involves the alkylation of 2,6-dimethoxyphenol with cyclohexyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: Catalyzed by laccases, leading to the formation of phenoxyl radicals.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, particularly at the para position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Laccase enzymes in the presence of oxygen.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of dimeric products like 3,3′,5,5′-tetramethoxy-1,1′-biphenyl-4,4′-diol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a substrate in enzymatic reactions to study the activity of laccases and other oxidases.
Biology: Investigated for its potential antioxidant properties due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of bio-based polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethoxyphenol primarily involves its interaction with enzymes such as laccases. The compound undergoes oxidation to form phenoxyl radicals, which can further react to form dimeric products . These reactions are facilitated by the presence of molecular oxygen and specific enzyme cofactors.
Comparison with Similar Compounds
2,6-Dimethoxyphenol: Shares the methoxy substitution pattern but lacks the cyclohexyl group.
4-Hydroxy-2,6-dimethoxyphenol: Similar structure with an additional hydroxyl group at the para position.
Uniqueness: 4-Cyclohexyl-2,6-dimethoxyphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying enzyme-substrate interactions and for developing novel bio-based materials.
Properties
IUPAC Name |
4-cyclohexyl-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h8-10,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHROXUNBKTMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
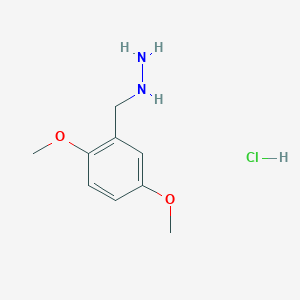
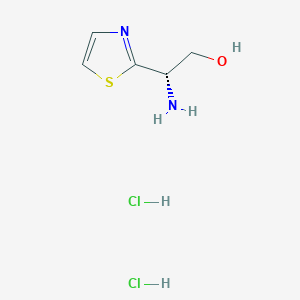
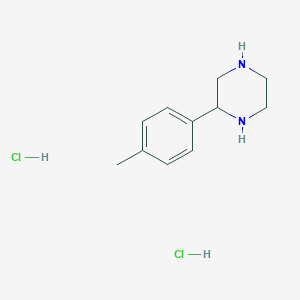
![Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8136008.png)
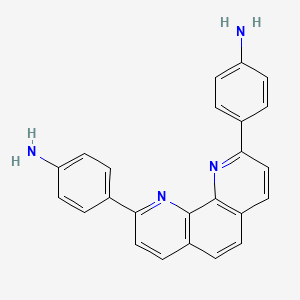
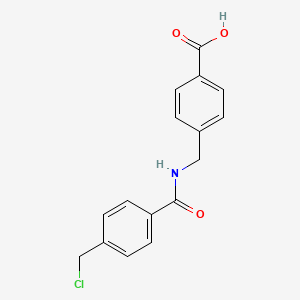
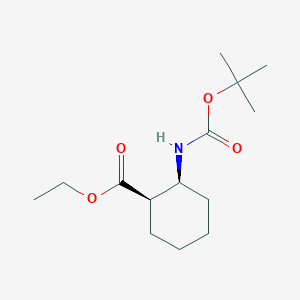
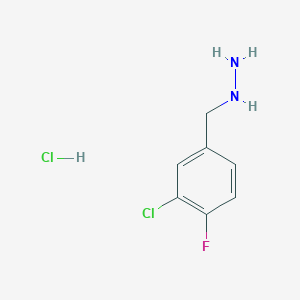
![(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B8136031.png)
